molecular formula C22H25IN2O6 B3030878 alpha-Helical-corticotropin-releasing factor (9-41) CAS No. 99658-03-4

alpha-Helical-corticotropin-releasing factor (9-41)

Cat. No. B3030878
CAS RN: 99658-03-4
M. Wt: 540.3 g/mol
InChI Key: QDUCLNZKQMUVKX-MJGOQNOKSA-N
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Description

Alpha-Helical-corticotropin-releasing factor (9-41) is a synthetic peptide CRF antagonist . It is used in various research areas such as Endocrinology & Metabolism, Hormones & Receptors, and Neuroscience . It has been found to decrease plasma growth hormone (GH) values in vivo .


Physical And Chemical Properties Analysis

Alpha-Helical-corticotropin-releasing factor (9-41) is a solid substance . It has a molecular weight of 3826.4 . It is soluble in DMF, DMSO, and Ethanol at 30 mg/mL .

Scientific Research Applications

Antagonistic Properties in CRF-Stimulated ACTH Release

Alpha-helical CRF-(9-41) is a known antagonist of corticotropin-releasing factor (CRF), particularly in inhibiting CRF-stimulated adrenocorticotropic hormone (ACTH) release. This property has been observed in various studies, including those on mammalian and teleost (fish) pituitary systems, indicating its widespread biological relevance (Weld et al., 1987).

Behavioral Impact: Feeding and Stress Responses

Alpha-helical CRF (9-41) demonstrates significant effects on feeding behavior and stress responses. Studies have found that it partially reverses anorexia induced by both CRF and stress, suggesting its role in modulating stress-induced behavioral changes (Krahn et al., 1986). Additionally, it has been shown to influence the anorectic effect of 17-beta-estradiol in rats, further demonstrating its role in feeding and hormonal interactions (Dagnault et al., 1993).

Role in Modulating Body Fluid Homeostasis

Research has highlighted the involvement of alpha-helical CRF(9-41) in controlling body fluid homeostasis. Specifically, its role in the lateral parabrachial nucleus suggests it could modulate the intake of sodium and water, particularly in sodium-depleted states (de Castro e Silva et al., 2006).

Impact on the Autonomic Nervous System and Cardiovascular Function

Alpha-helical CRF(9-41) has been assessed for its effects on the autonomic nervous system and cardiovascular functions. It can modify plasma concentrations of epinephrine and norepinephrine, as well as mean arterial pressure and heart rate, highlighting its potential in studying stress-related cardiovascular changes (Brown et al., 1986).

Structural and Functional Insights

Studies on the structure of alpha-helical CRF(9-41) and its analogs have provided insights into its conformational properties and bioactive potentials. These findings are crucial in understanding how its structure influences its biological activity and receptor interactions (Ryu et al., 2000).

Interaction with CRF Receptors

Alpha-helical CRF(9-41) plays a significant role in interacting with CRF receptors, as evidenced by its ability to inhibit CRF-stimulated increases in intracellular cAMP. This interaction is pivotal in understanding the complex signaling pathways involving CRF and its receptors (Chen et al., 1993).

Behavioral and Psychological Effects

The compound has been observed to attenuate various stress-induced behaviors in animal models, suggesting its role in mediating behavioral responses to stressors and potentially in the treatment of stress-related disorders (Koob et al., 1993).

Mechanism of Action

Alpha-Helical-corticotropin-releasing factor (9-41) acts as a corticotropin-releasing factor (CRF) antagonist . It has been found to decrease plasma growth hormone (GH) values in vivo . It exhibits higher affinity for rat CRF 2α receptors over human CRF 2α receptors .

properties

IUPAC Name

methyl (2S)-2-[[(3R)-3-hydroxy-4-(phenylmethoxycarbonylamino)butanoyl]amino]-3-(2-iodophenyl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25IN2O6/c1-30-21(28)19(11-16-9-5-6-10-18(16)23)25-20(27)12-17(26)13-24-22(29)31-14-15-7-3-2-4-8-15/h2-10,17,19,26H,11-14H2,1H3,(H,24,29)(H,25,27)/t17-,19+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDUCLNZKQMUVKX-MJGOQNOKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC=CC=C1I)NC(=O)CC(CNC(=O)OCC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CC1=CC=CC=C1I)NC(=O)C[C@H](CNC(=O)OCC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25IN2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

540.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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